1,3-Difluoro-5-pentylbenzene
CAS No.: 121219-25-8
Cat. No.: VC21261697
Molecular Formula: C11H14F2
Molecular Weight: 184.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 121219-25-8 |
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Molecular Formula | C11H14F2 |
Molecular Weight | 184.23 g/mol |
IUPAC Name | 1,3-difluoro-5-pentylbenzene |
Standard InChI | InChI=1S/C11H14F2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h6-8H,2-5H2,1H3 |
Standard InChI Key | YDJZPOPHPSWRQV-UHFFFAOYSA-N |
SMILES | CCCCCC1=CC(=CC(=C1)F)F |
Canonical SMILES | CCCCCC1=CC(=CC(=C1)F)F |
Introduction
Chemical Identity and Structure
Identification Parameters
1,3-Difluoro-5-pentylbenzene is identified by the following parameters:
Parameter | Value |
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CAS Registry Number | 121219-25-8 |
Molecular Formula | C11H14F2 |
Molecular Weight | 184.23 g/mol |
InChIKey | YDJZPOPHPSWRQV-UHFFFAOYSA-N |
DSSTox ID | DTXSID70577996 |
The compound is also known by several synonyms, including 3,5-difluoro-1-pentylbenzene, 5-pentyl-1,3-difluorobenzene, and benzene, 1,3-difluoro-5-pentyl- .
Structural Characteristics
The structure of 1,3-Difluoro-5-pentylbenzene consists of a benzene ring with two fluorine atoms at positions 1 and 3, and a pentyl chain (C5H11) at position 5. The fluorine atoms create a unique electronic environment within the aromatic ring, influencing the compound's reactivity and physical properties. The pentyl chain provides lipophilicity and potential for further functionalization .
The structural formula can be represented as follows:
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SMILES notation: CCCCCC1=CC(=CC(=C1)F)F
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InChI: InChI=1S/C11H14F2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h6-8H,2-5H2,1H3
Physical State and Appearance
At room temperature, 1,3-Difluoro-5-pentylbenzene is typically a colorless liquid. No specific data on its odor characteristics were available in the search results.
Physical and Chemical Properties
Physical Properties
The compound exhibits the following physical properties:
These physical properties highlight the compound's moderate volatility and lipophilicity, which are important considerations for its applications and handling.
Solubility and Stability
The compound's solubility profile indicates it is soluble in common organic solvents such as DMSO, which is relevant for its use in laboratory research . Its stability under standard storage conditions appears to be good, with recommendations for storage at 2-8°C away from moisture in sealed containers .
Applications and Uses
Role in Organic Synthesis
1,3-Difluoro-5-pentylbenzene is primarily valued as a building block in organic synthesis. The compound's fluorine substituents provide unique electronic properties that influence reactivity and selectivity in various chemical transformations. Specifically, it serves as:
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A precursor in the synthesis of complex organic compounds
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A reactant in the formation of 1,4-diketones, which are important intermediates in organic chemistry
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A starting material for creating compounds with specific electronic properties due to the presence of fluorine atoms
Applications in Liquid Crystal Development
One of the most notable applications of 1,3-Difluoro-5-pentylbenzene is in the preparation of liquid crystal compounds with high dielectric anisotropy . Liquid crystals are utilized in display technologies, including LCD screens. The compound's structural features contribute to:
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Enhanced dielectric properties in the resulting liquid crystal materials
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Improved performance parameters in display applications
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Specific orientation behaviors beneficial for liquid crystal function
The search results specifically mention that 1,3-difluoro-5-pentylbenzene is "a useful reactant for the preparation of a liquid crystal compound having high dielectric anisotropy" .
Research Applications
As a research chemical, 1,3-Difluoro-5-pentylbenzene is used in academic and industrial laboratories studying:
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Structure-activity relationships in fluorinated organic compounds
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Materials science, particularly in developing advanced materials with specific electronic properties
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Synthetic methodology development for creating fluorinated building blocks
Research Findings
Synthesis and Yield
Research involving 1,3-Difluoro-5-pentylbenzene has reported yields around 45% for the formation of derivatives such as 1-(3,5-difluorophenyl)pentane-1,4-dione. This moderate yield suggests opportunities for optimization of synthetic routes.
Analytical Characterization
Spectroscopic methods, particularly NMR, are commonly employed to analyze the structure and purity of compounds synthesized from 1,3-Difluoro-5-pentylbenzene. While specific spectroscopic data for 1,3-Difluoro-5-pentylbenzene itself was limited in the search results, related compounds show characteristic patterns in their NMR profiles.
For example, in the NMR characterization of related difluorinated compounds:
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1H NMR spectra typically display complex coupling patterns due to the fluorine-hydrogen interactions
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13C NMR spectra show characteristic carbon-fluorine coupling resulting in split signals
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19F NMR provides valuable information about the fluorine environment in these molecules
Structure-Property Relationships
The presence of fluorine atoms in 1,3-Difluoro-5-pentylbenzene significantly influences its properties and the properties of materials derived from it. Research has shown that:
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The fluorine substituents alter the electronic distribution in the aromatic ring
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These electronic effects can be exploited in designing materials with specific properties
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The combination of fluorination and alkyl substitution creates a balance between polarity and lipophilicity that is useful in various applications
This information suggests that the compound is available in various quantities to meet different research and commercial needs.
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